1,3,5-Triazine-2,4,6-tricarboxylic acid

説明

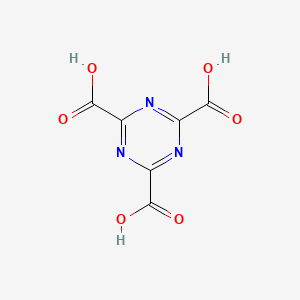

Structure

3D Structure

特性

IUPAC Name |

1,3,5-triazine-2,4,6-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O6/c10-4(11)1-7-2(5(12)13)9-3(8-1)6(14)15/h(H,10,11)(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOHKYKNIXESSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600418 | |

| Record name | 1,3,5-Triazine-2,4,6-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87145-66-2 | |

| Record name | 1,3,5-Triazine-2,4,6-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Derivatization of 1,3,5 Triazine 2,4,6 Tricarboxylic Acid

Primary Synthetic Routes to 1,3,5-Triazine-2,4,6-tricarboxylic Acid

The most common and efficient pathway to this compound begins with its corresponding triester, which is then hydrolyzed. This two-step approach relies on the initial formation of a stable triazine precursor that is amenable to purification and subsequent functional group transformation.

Hydrolytic Approaches from Triethyl-1,3,5-triazine-2,4,6-tricarboxylate

The direct synthesis of this compound is achieved through the base-mediated hydrolysis of its ethyl ester precursor, triethyl-1,3,5-triazine-2,4,6-tricarboxylate. This transformation is a high-yielding and straightforward process. orientjchem.org

The reaction typically involves heating the triethyl ester to reflux in a mixed solvent system, such as water and ethanol, in the presence of a strong base like sodium hydroxide (B78521) (NaOH). orientjchem.org The base catalyzes the saponification of the three ester groups. After the hydrolysis is complete, the reaction mixture is cooled, and the resulting carboxylate salt is neutralized by acidification with a mineral acid, such as hydrochloric acid (HCl), to a pH of 2. This protonation step causes the desired this compound to precipitate from the solution as a white solid, which can then be isolated by filtration and recrystallized to achieve high purity. orientjchem.org

| Reactant | Reagents & Conditions | Product | Yield | Reference |

| Triethyl-1,3,5-triazine-2,4,6-tricarboxylate | 1. NaOH, H₂O/EtOH (1:1), Reflux, 10h2. 0.1 M HCl | This compound | 97% | orientjchem.org |

Role of Precursors: Triethyl 1,3,5-Triazine-2,4,6-tricarboxylate Synthesis (e.g., Ethyl Cyanoacetate (B8463686) Trimerization)

The precursor, triethyl-1,3,5-triazine-2,4,6-tricarboxylate, is synthesized via the cyclotrimerization of a nitrile-containing starting material. Symmetrically substituted triazines are readily accessible through the trimerization of the corresponding nitrile. researchgate.net This approach is complementary to methods involving the substitution of cyanuric halides, particularly for triazines bearing electron-deficient substituents. researchgate.net While various catalysts and conditions can be employed for nitrile cyclotrimerization, including the use of Lewis acids and high temperatures, the specific synthesis from ethyl cyanoacetate provides the necessary C(O)OEt-substituted nitrile for forming the desired triester. researchgate.netchim.it

Functionalization and Derivatization Strategies

The strategic modification of the triazine core is fundamental to its application. Derivatization can occur either by building the substituted triazine ring from a versatile precursor like cyanuric chloride or by transforming the carboxylic acid groups of the target compound into other reactive functionalities.

Nucleophilic Aromatic Substitution on Cyanuric Chloride for Triazine-Cored Ligands

An alternative and highly versatile strategy for generating functionalized triazine cores involves using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material. This inexpensive and readily available reagent is a cornerstone of triazine chemistry. researchgate.net The three chlorine atoms on the triazine ring exhibit differential reactivity towards nucleophiles, which can be exploited for the sequential and controlled introduction of various substituents. researchgate.netnih.gov

The first nucleophilic substitution occurs readily at low temperatures (around 0 °C), the second requires ambient or slightly elevated temperatures, and the third substitution typically necessitates higher temperatures or more forcing conditions. nih.gov This temperature-dependent reactivity allows for the precise, stepwise synthesis of mono-, di-, and trisubstituted triazines with a wide array of functional groups, including those derived from O-, N-, and S-centered nucleophiles. nih.govnih.gov This method provides a powerful platform for creating diverse libraries of triazine-cored ligands for various applications.

| Substitution Step | Typical Reaction Temperature | Product Type |

| First Chlorine | 0-5 °C | Monosubstituted Dichloro |

| Second Chlorine | Room Temperature | Disubstituted Monochloro |

| Third Chlorine | Reflux / High Temperature | Trisubstituted Triazine |

Conversion to Reactive Intermediates: 1,3,5-Triazine-2,4,6-tricarbonyl Trichloride (B1173362)

To facilitate further derivatization of the carboxylic acid groups, this compound is often converted into a more reactive intermediate. The most common strategy is its transformation into the corresponding acyl chloride, 1,3,5-triazine-2,4,6-tricarbonyl trichloride.

This conversion is typically accomplished by treating the tricarboxylic acid with a chlorinating agent, such as oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF). orientjchem.org The reaction is usually performed at 0 °C to control its reactivity, followed by stirring at room temperature overnight to ensure complete conversion. This acyl trichloride is a highly reactive species, serving as a key precursor for the synthesis of amides, esters, and other derivatives. orientjchem.org

Exploration of Advanced Derivatization for Specific Research Applications (e.g., Isocyanate and Amide Derivatives)

The reactive 1,3,5-triazine-2,4,6-tricarbonyl trichloride intermediate opens the door to a variety of advanced derivatives for specific applications.

Amide Derivatives: One of the most direct applications of the tricarbonyl trichloride is in the synthesis of tricarboxamides. This is achieved through a Schotten-Baumann-type reaction, where the acyl chloride is treated with a primary or secondary amine in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. orientjchem.org This method has been successfully used to synthesize 1,3,5-triazine-2,4,6-tricarboxamides bearing long alkyl chains, which have been investigated for their liquid crystal and aggregation-induced emission properties. orientjchem.org

Isocyanate Derivatives: For applications requiring isocyanate functionalities, such as in polymer synthesis or bioconjugation, the triazine core can be derivatized accordingly. A viable route to 1,3,5-triazine-2,4,6-triisocyanate involves the Curtius rearrangement. organic-chemistry.org This classic named reaction transforms a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. In this context, the 1,3,5-triazine-2,4,6-tricarbonyl trichloride would first be reacted with an azide salt (e.g., sodium azide) to form the corresponding triacyl triazide. Gentle thermal decomposition of this azide intermediate would then induce a concerted rearrangement, eliminating nitrogen gas and yielding the desired 1,3,5-triazine-2,4,6-triisocyanate. organic-chemistry.orglookchem.com

Chemical Reactivity Profiles in Organic Synthesis

The unique electronic nature of the 1,3,5-triazine (B166579) ring, characterized by its electron deficiency, governs its reactivity towards various chemical transformations.

The 1,3,5-triazine core of this compound exhibits reactivity in both oxidation and reduction reactions, allowing for the synthesis of diverse derivatives.

Oxidation: The triazine ring can be subjected to oxidation to yield different derivatives. Common oxidizing agents employed for this purpose include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). The specific products formed are dependent on the reaction conditions and the strength of the oxidizing agent used.

Reduction: Conversely, the triazine core can be reduced. Catalytic hydrogenation or the use of chemical reducing agents can lead to the saturation of the aromatic system. More commonly, the functional groups attached to the ring are targeted. For instance, the reduction of the carboxylic acid groups or their derivatives can be achieved. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are often utilized to convert the carboxylic acid functionalities or their corresponding esters to amine derivatives, although this typically involves the reduction of the carboxyl groups to hydroxymethyl groups first, followed by further transformation to amines.

Table 1: Reagents for Oxidation and Reduction of the Triazine Core

| Transformation | Reagent | Potential Product(s) |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Oxidized triazine derivatives |

| Hydrogen peroxide (H₂O₂) | Oxidized triazine derivatives | |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Amine derivatives (from carboxyls) |

| Sodium borohydride (NaBH₄) | Amine derivatives (from carboxyls) |

The electron-deficient nature of the 1,3,5-triazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is most prominently observed in its chlorinated precursor, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. frontiersin.orgresearchgate.netnih.gov The principles of these reactions are foundational to understanding the derivatization potential of the triazine core.

The three chlorine atoms on TCT can be replaced sequentially by a variety of nucleophiles, including amines, alcohols, and thiols. arkat-usa.org This sequential substitution is controlled by temperature, owing to the decreasing reactivity of the ring after each substitution. The electron-donating nature of the incoming nucleophile increases the electron density of the triazine ring, thereby deactivating it towards subsequent nucleophilic attack. researchgate.net

The general temperature guidelines for the stepwise substitution of chlorine atoms in TCT are:

First substitution: 0 °C

Second substitution: Room temperature

Third substitution: Elevated temperatures (heating or reflux) researchgate.netarkat-usa.org

This temperature-dependent reactivity allows for the controlled synthesis of mono-, di-, and tri-substituted triazine derivatives with different nucleophiles. arkat-usa.org Experimental and theoretical studies have established a preferential order of incorporation for different nucleophiles, which is found to be alcohol > thiol > amine. frontiersin.orgnih.gov This controlled, stepwise reaction pathway makes the triazine scaffold an excellent trifunctional linker for creating complex molecular architectures like dendrimers. frontiersin.orgnih.govresearchgate.net

While this compound itself does not have leaving groups like chlorine, its synthetic precursors often do. The reactivity patterns established for TCT are therefore crucial for the synthesis of asymmetrically substituted triazine tricarboxylic acids. Furthermore, the triazine ring itself, even without halogen substituents, can undergo nucleophilic substitution of hydrogen under oxidative conditions. thieme-connect.de

Table 2: Temperature-Controlled Nucleophilic Substitution of 2,4,6-Trichloro-1,3,5-triazine (TCT)

| Substitution Step | Typical Reaction Temperature | Reactivity of Triazine Intermediate |

|---|---|---|

| First Nucleophile | 0 °C | High |

| Second Nucleophile | Room Temperature | Moderate |

| Third Nucleophile | Elevated Temperature | Low |

Derivatives of 1,3,5-triazine are widely used as efficient activating reagents for carboxylic acids, particularly in the formation of amides and esters. This application is of significant importance in peptide synthesis. researchgate.net A prominent example is 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). biosynth.com

The mechanism of activation involves the reaction of CDMT with a carboxylic acid in the presence of a base, such as N-methylmorpholine (NMM). This reaction forms a highly reactive intermediate, a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine (a triazinyl active ester). This active ester is then susceptible to nucleophilic attack by an amine, leading to the formation of an amide bond with high efficiency and the release of 2,4-dimethoxy-6-hydroxy-1,3,5-triazine as a non-toxic byproduct. nih.gov

The key advantages of using triazine-based coupling reagents like CDMT include:

High yields: The method consistently produces amides and peptides in high yields. biosynth.com

Low racemization: When used for coupling chiral amino acids, the retention of stereochemical integrity is high. biosynth.com

Mild reaction conditions: The couplings are typically carried out under smooth conditions. researchgate.net

Stable reagents: CDMT is a stable, solid reagent that is easily handled and soluble in common organic solvents. biosynth.com

The formation of a related reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), in situ from CDMT and NMM, is also a cornerstone of this methodology. nih.govmdpi.com These reagents have proven effective not only in standard amide bond formation but also in more challenging transformations like macrolactamization.

The electron-deficient 1,3,5-triazine ring can function as an azadiene in inverse-electron-demand Diels-Alder (IEDDA) reactions. tandfonline.com This type of cycloaddition is a powerful tool for the synthesis of various heterocyclic compounds. acs.org In these reactions, the electron-poor triazine (the azadiene) reacts with an electron-rich dienophile. tandfonline.com

The ester derivative, 2,4,6-tris(ethoxycarbonyl)-1,3,5-triazine, has been shown to be a productive azadiene in IEDDA reactions. tandfonline.com For example, its thermal cycloaddition with enamines results in a [4+2] cycloaddition, followed by the elimination of a stable leaving group (e.g., HCN and an ester) to afford highly substituted pyrimidines. tandfonline.comnih.gov

The reactivity of the triazine in IEDDA reactions is enhanced by the presence of electron-withdrawing groups, such as the carboxylic acid or ester functionalities found in this compound and its esters. tandfonline.com These substituents lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the triazine, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile. tandfonline.com The utility of this methodology has been demonstrated in the efficient synthesis of a variety of pyrimidine (B1678525) and fused pyrimidine systems. tandfonline.com

Coordination Chemistry and Metal Organic Frameworks Mofs of 1,3,5 Triazine 2,4,6 Tricarboxylic Acid and Its Derivatives

Fundamental Principles of Metal Ion Coordination by Tricarboxylate Ligands

The construction of metal-organic frameworks relies on the predictable coordination between metal-containing nodes and organic linkers. Tricarboxylate ligands are exemplary building units in this context, as their three binding sites allow for the formation of highly connected and robust networks, which can enhance the stability and rigidity of the resulting MOF. alfa-chemistry.com The geometry of the tricarboxylate linker is a critical determinant of the final framework topology. Ligands with C3 symmetry, such as those derived from 1,3,5-triazine (B166579) or benzene, are predisposed to form structures with high symmetry and porosity.

The coordination of the carboxylate groups to the metal ions can occur in various modes, including monodentate, bidentate chelating, and bidentate bridging fashions. These diverse coordination possibilities, combined with the high and adaptable coordination numbers of certain metal ions (especially rare-earth elements), facilitate the formation of various polynuclear metal clusters that act as secondary building units (SBUs). nih.govacs.org The final structure of a MOF is therefore a product of the interplay between the preferred coordination geometry of the metal ion and the spatial arrangement of the carboxylate groups on the organic linker. nih.govacs.org Furthermore, subtle modifications to the linker, such as the introduction of functional groups at positions ortho to the carboxylates, can alter the linker's acidity and conformation, providing a powerful strategy to regulate the formation of specific SBUs and direct the assembly of MOFs with novel and complex topologies. nih.govacs.orgresearchgate.net

Design and Synthesis of Triazine-Based Metal-Organic Frameworks

The rigid, planar, and threefold symmetric nature of the 1,3,5-triazine core makes it an attractive scaffold for designing tricarboxylate linkers for MOF synthesis. These linkers can be used either directly or with appended spacer groups to create extended structures with varying pore sizes and functionalities.

1,3,5-Triazine-2,4,6-tricarboxylic acid presents the most direct use of the triazine core as a tripodal linker, with the carboxylate groups attached directly to the heterocyclic ring. However, a review of scientific literature indicates that the use of this specific molecule as a primary ligand in the synthesis of crystalline MOFs is not widely documented. Research has more frequently focused on extended derivatives, where aromatic or aliphatic spacers are introduced between the central triazine ring and the terminal carboxyl groups. This preference may arise from the electronic nature of the triazine ring or the enhanced structural versatility and pore dimensions offered by the elongated analogues. For instance, a closely related ligand, 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid, which incorporates a flexible thioacetate (B1230152) spacer, has been used to synthesize novel lead(II) and nickel(II) complexes with complex 3D frameworks and photocatalytic properties. rsc.org

To achieve larger pore sizes and to modify the chemical environment within the pores, extended derivatives of triazine tricarboxylic acid are frequently employed. These "elongated" linkers maintain the crucial C3 symmetry of the triazine core while enabling the construction of more open and functional frameworks.

A prominent example of an extended triazine-based linker is 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT). The rigid phenoxy spacers extend the carboxylate groups away from the central core, making them readily available for coordination.

A notable MOF synthesized with this ligand is MOF-S1, which is formed through a solvothermal reaction between TCPT and zinc nitrate. mdpi.com Single-crystal X-ray diffraction revealed that MOF-S1 possesses a trigonal crystal system and features a two-fold interpenetrated 3D framework. mdpi.com The structure is built from zinc paddle-wheel units connected by the TCPT linkers. mdpi.com This ultramicroporous material exhibits a high Langmuir surface area of 711 m²/g and a median pore width of approximately 6.5 Å. mdpi.com Due to its porous nature and active sites, MOF-S1 has demonstrated significant potential in environmental remediation, showing rapid and effective adsorption of various organic dyes from aqueous solutions and exhibiting photocatalytic activity for their degradation under UV irradiation. mdpi.com Other TCPT-based MOFs, such as SNU-100, have also been reported, demonstrating the versatility of this ligand in creating frameworks with complex architectures and high gas adsorption capacities. mdpi.com

| MOF Name | Metal Ion | Synthesis Method | Crystal Structure | Surface Area (Langmuir) | Pore Width | Key Findings/Applications |

|---|---|---|---|---|---|---|

| MOF-S1 | Zinc(II) | Solvothermal (DMF/H₂O, 105 °C) | Trigonal (P-31c), 3D two-fold interpenetrated | 711 m²/g | ~6.5 Å | Adsorption of organic dyes; Photocatalytic degradation. mdpi.com |

| SNU-100 | Zinc(II) | Solvothermal (DMF, 90 °C) | Trigonal (P-31c), 3D porous channels | Not specified | Not specified | Features formate (B1220265) bridging groups; Gas separation and selective adsorption. mdpi.com |

This class of derivatives incorporates flexible, non-aromatic piperidine (B6355638) rings as spacers between the triazine core and the carboxylic acid groups. This introduces significant conformational flexibility compared to the rigid aromatic linkers. Despite the synthetic accessibility of such compounds, their application in the construction of metal-organic frameworks is not extensively reported in the current scientific literature. The inherent flexibility of the piperidine linkers may lead to challenges in achieving the high degree of crystallinity that is characteristic of MOFs.

In this family of linkers, an azanediyl (-NH-) group bridges the triazine core and the benzoic acid moieties. These linkers are largely planar and rigid, similar to their carboxyphenoxy counterparts. The para-substituted isomer, 2,4,6-tris(4-carboxylanilino)-1,3,5-triazine (commonly abbreviated as H₃TATAB), has been successfully used to construct luminescent MOFs.

For example, a terbium-based MOF (Tb-TATAB) was synthesized using H₃TATAB, resulting in a three-dimensional, non-interpenetrating network structure. rsc.org The framework is constructed from binuclear [Tb₂(CO₂)₆] secondary building units and exhibits excellent thermal, solvent, and acid-base stability. rsc.org Leveraging the characteristic luminescence of the Tb³⁺ ion, the MOF was investigated as a fluorescent sensor. It showed a sensitive and recyclable response for detecting various nitroaromatic compounds, as well as Cr₂O₇²⁻ and Fe³⁺ ions in solution. rsc.org Similarly, a bismuth-based crystalline material, Bi-TATAB, has also been synthesized and explored for its fluorescence sensing capabilities, particularly for nitrophenols. acs.org

| MOF/Material Name | Metal Ion | SBU | Framework Structure | Key Findings/Applications |

|---|---|---|---|---|

| Tb-TATAB | Terbium(III) | Binuclear [Tb₂(CO₂)₆] | 3D non-interpenetrating network | Stable framework; Fluorescent sensing of nitroaromatics, Cr₂O₇²⁻, and Fe³⁺. rsc.org |

| Bi-TATAB | Bismuth(III) | Not specified | Microcrystalline material | Fluorescent sensing of nitrophenols. acs.org |

Employment of Extended Triazine Tricarboxylic Acid Derivatives as Linkers

Aminocyclohexane-Carboxylic Acid Derivatives (e.g., N,N',N"-1,3,5-triazine-2,4,6-triyltris(cis-4-aminocyclohexane-carboxylic acid))

The synthesis of triazine derivatives often involves the sequential nucleophilic substitution of chlorine atoms from a cyanuric chloride precursor. researchgate.netmdpi.comresearchgate.net This methodology allows for the attachment of various functional groups, including those containing amines and carboxylic acids. nih.govjournalcps.com However, based on available research, specific studies detailing the synthesis, coordination chemistry, or use as a MOF ligand for N,N',N"-1,3,5-triazine-2,4,6-triyltris(cis-4-aminocyclohexane-carboxylic acid) are not prominently documented.

Incorporation of Related Triazine Ligands in MOF Architectures (e.g., 2,4,6-tris(4-pyridyl)-1,3,5-triazine)

While direct derivatives of this compound are a key focus, the broader family of triazine-based ligands offers significant insight into the construction of MOFs. A prominent example is 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), a trigonal 3-connector ligand that has been extensively used to create a variety of MOF architectures with different dimensionalities and topologies. researchgate.net The versatility of the tpt ligand is demonstrated through its hydrothermal and solvothermal reactions with various metal salts, sometimes in the presence of auxiliary ligands like aromatic polycarboxylates, to yield diverse framework structures. researchgate.netrsc.org

Hydrothermal synthesis using the tpt ligand has produced a range of coordination polymers. researchgate.netfigshare.comnih.gov For instance, its reaction with different metal salts has led to the assembly of one-dimensional (1D) zigzag chains, two-dimensional (2D) layered polymers, and complex three-dimensional (3D) frameworks. researchgate.netnih.gov The incorporation of secondary aromatic polycarboxylate anions as auxiliary ligands alongside tpt has been shown to further diversify the resulting structures, leading to 3D frameworks with cylindrical channels or layered structures pillared by the tpt ligand. rsc.org

| Metal Ion | Auxiliary Ligand(s) | Resulting MOF Structure | Dimensionality | Key Features | Reference |

|---|---|---|---|---|---|

| Ag(I) | NO₃⁻ | {[Ag(Htpt)(NO₃)]NO₃·4H₂O}n | 1D | Zigzag chain | researchgate.netnih.gov |

| Cu(II) | SO₄²⁻, H₂O | {[Cu₂(tpt)₂(SO₄)₂(H₂O)₂]·4H₂O}n | 3D | 2D copper-sulfate-water layers linked by tpt | researchgate.netnih.gov |

| Cu(I) | 1,2,4,5-benzenetetracarboxylic acid (H₄btec) | [Cu(tpt)(H₂btec)₁/₂]n | 2D | Double-layered coordination polymer | researchgate.netnih.gov |

| Zn(II) | H₄btec | {[Zn(tpt)(btec)₁/₂]·H₂O}n | 2D | Coordination grid | researchgate.netnih.gov |

| Cu(I) | CN⁻ | [Cu₃(CN)₃(tpt)]n | 3D | 4-fold interpenetrated honeycomb architecture | researchgate.netnih.gov |

| Co(II) | 1,3,5-benzenetricarboxylic acid (H₃btc) | [Co₃(btc)₂(tpt)(H₂O)₃]·3H₂O | 3D | Porous framework with 1D cylindrical channels | rsc.org |

| Ni(II) | H₃btc | {[Ni₃(BTC)₂(TPT)₂(H₂O)₆]·6DMF}n | 3D | Flexible 3-fold interpenetrated framework | rsc.org |

Structural Diversity and Topology of Triazine-Cored MOFs

The structural diversity of MOFs is a direct result of the interplay between the organic ligands and the coordination preferences of the metal centers. bohrium.com Triazine-based ligands, with their inherent C3 symmetry, are particularly effective in generating a wide range of topologies, from simple layers to complex, interpenetrated 3D networks. bohrium.comresearchgate.net

Two-Dimensional Layered Structures

The planar nature of the triazine core readily lends itself to the formation of two-dimensional (2D) layered structures. These are often formed when the triazine ligand connects metal ions or clusters into sheets. For example, a reaction involving 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), Cu(I), and a benzenetetracarboxylate co-ligand results in a 2D double-layered coordination polymer. researchgate.netnih.gov Similarly, a Zn(II) complex with the same ligands forms a 2D coordination grid. researchgate.netnih.gov In other systems, triazine-polycarboxylic acid complexes have been shown to form 2D layers that are further connected by hydrogen bonding into 3D networks. rsc.org

Three-Dimensional Network Architectures (e.g., Interpenetrated Frameworks, Window-Shaped Channels)

Three-dimensional (3D) frameworks represent a significant class of triazine-cored MOFs, often exhibiting complex topologies such as interpenetration and porous channel systems. Interpenetration, where two or more independent frameworks grow through one another, is a common feature in MOFs built from long, rigid ligands. A notable example is the 3D honeycomb architecture formed from Cu(I) cyanide and the tpt ligand, which is 4-fold interpenetrated. nih.gov Another study on a zinc-based MOF using the related ligand 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) revealed a two-fold interpenetrated 3D framework. mdpi.com

Beyond interpenetration, these 3D structures can feature well-defined channels and cavities. For instance, Co(II)-tpt frameworks constructed with polycarboxylate co-ligands can form regular 3D porous frameworks containing 1D cylindrical channels. rsc.org A copper-based MOF built with a triazine-tribenzoate ligand also features 3D channels and cavities. rsc.org The formation of either rigid or flexible frameworks can also be controlled, as seen in a Ni-MOF system where one set of conditions produced a rigid 3D framework while another yielded a flexible, 3-fold interpenetrated structure. rsc.org

Role of Secondary Building Units (SBUs) and Coordination Environments

The concept of the secondary building unit (SBU) is fundamental to understanding and designing MOF structures. escholarship.orgnih.govrsc.org SBUs are the inorganic nodes—ranging from single metal ions to polynuclear metal clusters—that are connected by organic linkers to form the extended framework. escholarship.orgnih.govresearchgate.net The geometry, rigidity, and connectivity of the SBU are critical in determining the final topology of the MOF. rsc.orgresearchgate.net The polynuclear nature of many SBUs provides a level of rigidity and directionality that is essential for creating robust, crystalline materials with predictable structures. escholarship.orgnih.gov

The coordination environment of the metal ion within the SBU dictates its geometry. In MOFs constructed with 2,4,6-tris(4-pyridyl)-1,3,5-triazine, a variety of coordination geometries have been observed, leading to different structural outcomes. researchgate.netnih.gov

Ag(I) can be trigonally coordinated by two pyridyl nitrogen atoms and one nitrato oxygen, forming a 1D zigzag chain. researchgate.netnih.gov

Cu(II) can adopt an elongated octahedral geometry, bonded to pyridyl nitrogens, sulfato oxygens, and water molecules, which assemble into 2D layers that are then linked into a 3D polymer. researchgate.netnih.gov

Cu(I) has been observed in a trigonal-pyramidal environment, coordinated by three pyridyl nitrogens and a carboxylate oxygen. researchgate.netnih.gov

Zn(II) can exist in a distorted tetrahedral geometry, which acts as a 4-connecting node to form a 2D grid. researchgate.netnih.gov

These distinct SBUs, defined by their specific coordination environments, serve as the turning points that direct the self-assembly process toward a particular network topology. escholarship.orgnih.gov

Influence of Solvent and Reaction Conditions on MOF Topology

The synthesis of MOFs is highly sensitive to reaction parameters, with the choice of solvent and other conditions playing a crucial role in determining the final structure and topology. researchgate.netumich.edu Different solvents can influence the solubility of precursors, the deprotonation of ligands, and can even coordinate to the metal centers, thereby altering the structure of the SBU and guiding the assembly toward a specific phase. researchgate.net

Several studies involving triazine-based ligands highlight this effect. In one case, the reaction between copper(II) hexafluoroacetylacetone (B74370) and 2,4,6-tris(4-pyridyl)-1,3,5-triazine yields two different 1D MOFs depending on the solvent used. bohrium.comscispace.com Synthesis in 1,1,2-trichloroethane (B165190) produces a framework with a 2:1 metal-to-ligand ratio, whereas recrystallization from diethyl ether results in a different 1D structure with a 1:1 ratio. bohrium.comscispace.com

Another compelling example involves two porous Ni-MOFs synthesized with the same set of reagents but under different solvent systems. rsc.org By regulating the solvent mixture, researchers were able to selectively produce either a rigid 3D framework or a flexible 3-fold interpenetrated framework, each with distinct gas sorption properties. rsc.org These findings underscore that the solvent is not merely a medium for the reaction but an active component that can direct the topology of the resulting framework. nih.gov

Host-Guest Chemistry and Porosity in Triazine-Based MOFs

The intrinsic porosity of Metal-Organic Frameworks (MOFs) constructed from this compound and its derivatives is central to their function in host-guest chemistry. The specific geometry and chemical nature of the triazine-based linkers, in conjunction with the metal nodes, dictate the size, shape, and chemical environment of the pores, which in turn governs the selective adsorption and encapsulation of guest molecules.

The porosity of these MOFs is a key determinant of their host-guest properties. For instance, a zinc-based MOF, denoted as MOF-S1, synthesized from the derivative ligand 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), exhibits ultramicroporous characteristics. mdpi.com Nitrogen adsorption/desorption isotherms for MOF-S1 are classified as Type I(a), which is typical for materials with micropores smaller than 0.7 nm. mdpi.com This fine-tuned porosity results in a significant Langmuir surface area of 711 m²/g and a median pore width of approximately 6.5 Å, facilitating strong interactions with guest molecules. mdpi.com

The host-guest interactions within these triazine-based MOFs are diverse, enabling the selective uptake of a range of molecules from gases to organic dyes. The presence of polar functional groups and specific pore geometries allows for selective gas adsorption. mdpi.com MOFs derived from TCPT have demonstrated notable efficiency in the adsorption and separation of gases such as carbon dioxide (CO₂), hydrogen (H₂), methane (B114726) (CH₄), and nitrogen (N₂). mdpi.com The ultramicroporous nature of MOF-S1, for example, leads to a CO₂ uptake of 2.4 mmol/g at 273 K and a H₂ uptake of 7.6 mmol/g at 77 K. mdpi.com

In addition to small gas molecules, these porous frameworks can accommodate larger guest molecules like organic dyes. The adsorption mechanism for dyes within MOF-S1 has been shown to be dominated by chemisorption, indicating strong, specific interactions between the host framework and the guest dye molecules. mdpi.com This MOF has demonstrated effective and rapid removal of dyes such as Congo Red, Methylene Blue, Methyl Orange, and Rhodamine B from aqueous solutions. mdpi.com

The structural flexibility and the potential for interpenetration in some triazine-based MOFs can also influence their host-guest properties. For example, a nickel-based MOF, PCN-5, constructed from the 4,4′,4′′-s-triazine-2,4,6-triyltribenzoate (TATB) ligand, displays a 2-fold interpenetrated structure. usf.edu This interpenetration creates two distinct types of open channels: a hydrophilic channel and a hydrophobic channel, with dimensions of 4.928 Å and 5.334 × 4.977 Å, respectively. usf.edu Such differentiated pore environments can lead to selective adsorption of different guest molecules. PCN-5 exhibits selective adsorption of carbon dioxide over methane and also shows pronounced gas-sorption hysteresis. usf.edu

The targeted design of hydrogen bond receptors within the pores can further enhance selectivity. By functionalizing the inner surfaces of MOFs with specific pending groups, it is possible to create multiple hydrogen bond donor-acceptor recognition sites. rsc.org This "key-and-lock" principle allows for the targeted recognition and selective binding of guest molecules with complementary chemical signatures. rsc.org

Porosity and Gas Adsorption Data for Selected Triazine-Based MOFs

| MOF Name | Ligand | Metal Ion | Langmuir Surface Area (m²/g) | Pore Width (Å) | CO₂ Uptake | H₂ Uptake | Reference |

| MOF-S1 | TCPT | Zn(II) | 711 | ~6.5 | 2.4 mmol/g (at 273 K) | 7.6 mmol/g (at 77 K) | mdpi.com |

| PCN-5 | TATB | Ni(II) | - | 4.928 and 5.334 x 4.977 | Selective over CH₄ | Exhibits hysteresis | usf.edu |

Adsorption of Organic Dyes by MOF-S1

| Guest Molecule | Adsorption Behavior | Reference |

| Congo Red | Rapid uptake and effective removal | mdpi.com |

| Methylene Blue | Rapid uptake and effective removal | mdpi.com |

| Methyl Orange | Rapid uptake and effective removal | mdpi.com |

| Rhodamine B | Rapid uptake and effective removal | mdpi.com |

Supramolecular Chemistry and Self Assembly Processes Involving 1,3,5 Triazine 2,4,6 Tricarboxylic Acid

Hydrogen Bonding Motifs and Networks

Hydrogen bonding is the predominant intermolecular force directing the self-assembly of triazine-carboxylic acid systems. The 1,3,5-triazine (B166579) ring contains three nitrogen atoms that can act as hydrogen bond acceptors, while the carboxylic acid groups provide both strong hydrogen bond donors (hydroxyl protons) and acceptors (carbonyl oxygens). This multiplicity of interaction sites allows for the formation of robust and highly organized supramolecular networks. researchgate.netchim.it The interplay between different donor and acceptor sites leads to a variety of predictable and stable hydrogen-bonding patterns, or synthons, which are fundamental to the crystal engineering of these compounds. royalsocietypublishing.org For example, studies on related 2,4-diamino-1,3,5-triazine derivatives show that N–H···N interactions are crucial, resulting in diverse structures ranging from pseudo-honeycomb networks to corrugated rosette layers. researchgate.netrsc.org

The combination of the triazine core with carboxylic acid groups or other complementary functionalities frequently leads to the formation of well-defined dimeric and cyclic structures. These assemblies are stabilized by multiple, cooperative hydrogen bonds.

A common motif observed in the co-crystals of triazine derivatives (like 2,4-diamino-6-phenyl-1,3,5-triazine) with dicarboxylic acids is the R²₂(8) ring pattern. researchgate.net This specific arrangement involves a pair of hydrogen bonds between the carboxylic acid groups and the amino-triazine unit, forming a robust eight-membered ring. researchgate.net The self-assembly of various s-triazine derivatives can also result in the formation of molecular duplexes, which are essentially dimeric structures held together by a sextuple hydrogen bond array. royalsocietypublishing.orgnih.gov These duplexes are driven by a combination of complementary NH···N, CH···O, and CH···π interactions. royalsocietypublishing.orgnih.gov

Cyclic arrays, particularly hydrogen-bonded rosettes, are another hallmark of triazine-based supramolecular chemistry. The most famous example is the rosette formed by the co-assembly of melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) and cyanuric acid, which creates a highly stable, planar cyclic hexamer held together by 18 hydrogen bonds. nih.gov To control the formation of these rosettes in solution, branched oligomers with precisely positioned melamine units have been designed to interact with barbituric or isocyanuric acid derivatives. nih.gov

| Hydrogen Bonding Motif | Interacting Molecules/Units | Key Interactions | Resulting Structure |

| R²₂(8) Heterosynthon | 2,4-Diamino-6-phenyl-1,3,5-triazine and Dicarboxylic Acids | N–H···O and O–H···N | Dimeric sub-units, infinite chains researchgate.net |

| Molecular Duplex | Self-complementary s-triazine derivatives | NH···N, CH···O, CH···π | Dimeric pairs royalsocietypublishing.orgnih.gov |

| Rosette | Melamine and Cyanuric/Barbituric Acid Derivatives | N–H···O, N–H···N | Cyclic hexameric arrays nih.gov |

| Ribbons/Sheets | 2,4-Diamino-6-substituted-1,3,5-triazines | N–H···N | 1D ribbons and 2D sheets chim.it |

Both intermolecular and intramolecular hydrogen bonds play critical roles in defining the structure and properties of triazine derivatives.

Intermolecular hydrogen bonds are the primary driving force for the self-assembly processes described above. They connect individual molecules into larger, ordered structures like dimers, ribbons, sheets, and three-dimensional networks. chim.itresearchgate.net In the solid state, the crystal packing of these compounds is often consolidated by a network of N—H⋯O and C—H⋯O interactions, which complement the stronger, primary synthons. researchgate.net

Intramolecular hydrogen bonds , by contrast, occur within a single molecule. They are crucial for pre-organizing a molecule into a specific conformation that may be more or less favorable for subsequent intermolecular assembly. nih.gov For instance, some triazine derivatives are stabilized by an intramolecular O—H⋯N hydrogen bond, which creates a planar, six-membered ring motif. researchgate.net In solution, a dynamic competition can exist between the formation of an intramolecular hydrogen bond and the formation of two separate intermolecular hydrogen bonds with solvent molecules. nih.gov The choice between these states depends on the solvent's properties and the relative stability of the different conformations. nih.gov In certain functionalized triaryl triazines, intramolecular hydrogen bonding motifs are used to control the planarity of the molecule. researchgate.net

Self-Assembly of 1,3,5-Triazine Oligomers and Macrocycles

The 1,3,5-triazine scaffold is a powerful building block for the bottom-up construction of discrete, monodisperse oligomers and macrocycles. nih.goviciq.org These synthetic oligomers are designed with specific recognition sites, often involving 2,4,6-triamino-1,3,5-triazine (melamine) groups, to direct their self-assembly into predictable supramolecular structures through hydrogen bonding. nih.govmdpi.com The ability to create oligomers with distinct topologies—such as linear, branched, macrocyclic, and dendrimeric—allows for fine control over the final self-assembled architecture. nih.govrsc.org

The synthesis of triazine-based oligomers can be tailored to produce a variety of complex and well-defined shapes.

Linear Oligomers: These structures consist of triazine units linked together in a chain. One approach involves creating a backbone of alternating triazine and piperazine (B1678402) units. nih.gov Another powerful technique is solid-phase synthesis, which allows for the iterative construction of oligomers with a defined sequence of side-chains, akin to peptide synthesis. researchgate.net This method uses functionalized dichlorotriazine units and diamine linkers to build up the oligomer chain on a resin support. researchgate.net

Branched Oligomers: These molecules feature multiple oligomeric arms radiating from a central core. They are often designed to pre-organize recognition units in space. For example, branched oligomers with terminal melamine groups have been synthesized to act as templates for the formation of hydrogen-bonded rosette assemblies when combined with isocyanuric acid derivatives. nih.gov

Dendrimeric Oligomers: Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. Triazine-based dendrimers can be synthesized using either a divergent approach (growing from the core outwards) or a convergent approach (synthesizing the branches first and then attaching them to the core). researchgate.net The convergent method often provides higher yields and purity for larger, higher-generation dendrimers. researchgate.net

| Oligomer Topology | Synthetic Strategy | Key Structural Features | Supramolecular Assembly |

| Linear | Solid-phase synthesis | Triazine backbone with encoded side-chains | Sequence-selective duplexes nih.govresearchgate.net |

| Branched | Central hub with radiating arms | Terminal melamine recognition units | Hydrogen-bonded rosettes nih.gov |

| Dendrimeric | Convergent or divergent synthesis | Highly branched, globular structure | Host-guest systems, functional materials researchgate.net |

A significant feature of linear 1,3,5-triazine oligomers is their ability to self-assemble into duplex structures, analogous to the double helix of DNA. This process is driven by the formation of multiple hydrogen bonds between two complementary oligomer strands. rsc.org The stability of these homoduplexes can be significantly influenced by the oligomer's design; pre-organizing the backbone using linkers that promote intramolecular hydrogen bonds can lead to more stable duplexes. nih.gov

The self-assembly process often exhibits positive cooperativity. Studies on a series of linear oligomers demonstrated that the stability of the resulting homoduplex increased as the number of monomer units grew from one to three. nih.govrsc.org This indicates that the formation of initial hydrogen bonds makes the formation of subsequent bonds more favorable. However, this effect is not limitless; for a longer 4-mer oligomer, the binding stability was observed to decrease, a phenomenon attributed to competing processes such as intramolecular folding. nih.gov

Aggregation-Induced Emission (AIE) Properties in Triazine Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are weakly fluorescent in solution become highly luminescent upon aggregation. acs.org This effect is typically observed in molecules with rotatable components. In dilute solutions, the absorbed energy is dissipated non-radiatively through intramolecular rotations and vibrations. In the aggregated state, these motions are restricted, which blocks the non-radiative decay channels and forces the excited molecule to release its energy as light, resulting in strong fluorescence. acs.org

Several derivatives of 1,3,5-triazine have been shown to be effective AIE luminogens (AIEgens). Star-shaped molecules with a central triazine core and peripheral aromatic rotors, such as tetraphenylethylene (B103901) or other bulky groups, are a common design. bohrium.compku.edu.cn The steric hindrance provided by these groups prevents detrimental π–π stacking in the solid state and promotes the restriction of intramolecular rotation upon aggregation, leading to a significant enhancement of fluorescence. bohrium.compku.edu.cn

Notably, a direct derivative, 1,3,5-triazine-2,4,6-tricarboxamide (B14697430), has been synthesized and shown to exhibit AIE properties. orientjchem.org This compound is only weakly emissive in a chloroform (B151607) solution but displays strong fluorescence in the solid state. The mechanism was identified as the restriction of intramolecular rotation in the aggregated state, demonstrating that the triazine-carboxylic acid framework is a viable core for designing AIE-active materials. orientjchem.org

| Triazine Derivative Type | Key Structural Features | AIE Mechanism | Emission Characteristics |

| Star-shaped Triazines | Triazine core with terminal oxyalkyl chains | Increased steric hindrance limits intramolecular motion | Fluorescence intensity increases significantly in DMF/H₂O mixtures bohrium.com |

| Triazine-Tetraphenylethylene | Triazine core with peripheral tetraphenylethylene moieties | Restriction of intramolecular bond rotation (RIR) | Blue-green emission in powder form, enhanced quantum yield in aggregates pku.edu.cn |

| 1,3,5-Triazine-2,4,6-tricarboxamide | Triazine core with three N-dodecylcarboxamide arms | Restriction of intramolecular rotation | Weak emission in solution, strong emission in the solid state orientjchem.org |

Integration into Liquid Crystalline Materials

The molecular architecture of 1,3,5-triazine-2,4,6-tricarboxylic acid, characterized by its C3 symmetry and the presence of multiple hydrogen-bonding sites, makes it and its derivatives valuable building blocks for the construction of supramolecular liquid crystalline materials. scispace.comanjs.edu.iq The rigid, disc-like triazine core is a versatile scaffold that can be functionalized to promote the self-assembly into ordered mesophases, particularly columnar phases, which are of interest for applications in organic electronics. scispace.comanjs.edu.iq The formation of these materials often relies on non-covalent interactions, such as hydrogen bonding, to create larger, organized structures from non-mesogenic or weakly mesogenic components. nih.govnih.gov

Research Findings on Triazine-Based Liquid Crystals

Detailed research has demonstrated the successful integration of the 1,3,5-triazine motif into liquid crystalline systems. A notable strategy involves the conversion of this compound into amide derivatives. For instance, a 1,3,5-triazine-2,4,6-tricarboxamide derivative synthesized from the corresponding tricarboxylic acid has been shown to exhibit liquid crystal properties. orientjchem.org The synthesis pathway begins with the base hydrolysis of triethyl-1,3,5-triazine-2,4,6-tricarboxylate to yield this compound, which is then converted to the tricarbonyl trichloride (B1173362) and subsequently reacted with 1-aminododecane to form the final tricarboxamide product. orientjchem.org

This specific 1,3,5-triazine-2,4,6-tricarboxamide behaves as a liquid crystalline material, forming a columnar hexagonal mesophase. orientjchem.orgutm.my Its thermal properties have been characterized, showing stability up to 200°C. orientjchem.orgutm.my This material also exhibits aggregation-induced emission (AIE), a phenomenon where it is non-emissive in solution but becomes highly luminescent in the aggregated or solid state, emitting blue light under UV irradiation. orientjchem.org

Another powerful approach to creating triazine-based liquid crystals is through the formation of supramolecular complexes via hydrogen bonding. scispace.comnih.gov In this method, a star-shaped triazine core, which may not be liquid crystalline on its own, is combined with other molecules, such as polycatenar benzoic acids. scispace.comnih.gov The resulting hydrogen-bonded complexes, typically with a 1:3 triazine-to-acid stoichiometry, self-assemble into columnar mesophases. scispace.comnih.gov This strategy provides a more convenient route than complex covalent synthesis to modify the periphery of disc-shaped triazine molecules and modulate their functional properties. nih.gov Similarly, mixing non-liquid-crystalline triazine-based macromolecules with compounds like 4-dodecyloxybenzoic acid can induce liquid crystalline behavior, specifically a Smectic C (SmC) mesophase, through ionic interactions and the formation of an organic salt. nih.gov

The table below summarizes key findings from studies on liquid crystalline materials derived from or based on the 1,3,5-triazine core.

| Triazine-Based Compound | Interacting Species/Modification | Mesophase Type | Key Thermal Transitions (°C) | Noteworthy Properties | Reference |

|---|---|---|---|---|---|

| 1,3,5-Triazine-2,4,6-tricarboxamide (with dodecyl chains) | Self-assembly | Columnar Hexagonal (Colh) | Endothermic peaks at 73.4 and 185.6; Exothermic peaks at 181.9 and 66.1 | Aggregation-Induced Emission (AIE); Thermally stable up to 200°C | orientjchem.orgutm.my |

| Star-shaped tris(triazolyl)triazine | Polycatenar benzoic acids | Hexagonal Columnar (Colh) | Varies with benzoic acid used | Forms 1:3 H-bonded supramolecular complexes | scispace.comnih.gov |

| Triarmed triazine macromolecule (with citronellyloxy groups) | 4-Dodecyloxybenzoic acid (forms organic salt) | Smectic C (SmC) | SmC phase observed at 93–115°C on heating | Mesomorphism induced by ionic interaction | nih.gov |

Catalysis and Electrocatalysis

The nitrogen-rich triazine core and the coordinating carboxylate groups of this compound and its analogues make them ideal candidates for the development of highly active catalytic and electrocatalytic materials. The strategic arrangement of metal nodes and organic linkers in MOFs can create well-defined active sites for a variety of chemical transformations.

Metal-organic frameworks synthesized from triazine-based carboxylic acid ligands have demonstrated significant potential as photocatalysts for the degradation of organic pollutants in water. These materials can act as semiconductors, absorbing light to generate electron-hole pairs that drive redox reactions.

A notable example is a zinc-based MOF, MOF-S1, synthesized from the solvothermal reaction of zinc nitrate hexahydrate and 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), a derivative of this compound. mdpi.com This material exhibits a three-dimensional framework with a high surface area, which is conducive to catalytic activity. mdpi.com Under UV irradiation, MOF-S1 has been shown to be an effective photocatalyst for the degradation of organic dyes such as Methyl Orange (MO) and Rhodamine B (RhB). mdpi.com The photocatalytic efficiency of MOF-S1 is attributed to its ability to absorb UV light and generate reactive oxygen species that break down the complex dye molecules into simpler, less harmful compounds. mdpi.com

The photocatalytic degradation of these dyes follows a process where the MOF absorbs photons, leading to the excitation of electrons. These excited electrons and the resulting holes can then react with water and oxygen to produce highly reactive hydroxyl radicals and superoxide anions, which are responsible for the degradation of the organic pollutants.

Table 1: Photocatalytic Degradation of Organic Dyes using MOF-S1

| Organic Dye | Degradation Efficiency (%) | Irradiation Source |

|---|---|---|

| Methyl Orange (MO) | ~93 | UV |

| Rhodamine B (RhB) | ~74 | UV |

Data derived from photocatalytic tests of MOF-S1 synthesized with 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine. mdpi.com

While direct research on MOFs from this compound as precursors for electrocatalysts is emerging, studies on closely related triazine-based MOFs have shown significant promise. These MOFs can be used as sacrificial templates to create nitrogen-doped porous carbon materials with high surface areas and well-dispersed metal nanoparticles, which are highly desirable for electrocatalysis.

For instance, a cobalt-based MOF constructed using 2,4,6-tris(4-pyridyl)-1,3,5-triazine and other polycarboxylic acids has been successfully used as a precursor to synthesize Co, N-codoped porous carbon materials. rsc.org These materials have been investigated as electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. rsc.org The pyrolysis of the triazine-containing MOF in an inert atmosphere leads to the formation of a carbonaceous matrix with nitrogen atoms from the triazine ring incorporated into the carbon lattice. These nitrogen sites, along with the cobalt nanoparticles, act as active centers for the ORR. rsc.org The performance of these MOF-derived electrocatalysts is often comparable to, and in some cases exceeds, that of commercial Pt/C catalysts, demonstrating their potential as cost-effective alternatives. rsc.org

Adsorption and Separation Technologies

The high porosity and tunable pore chemistry of MOFs derived from this compound and its derivatives make them excellent candidates for various adsorption and separation applications. The ability to tailor the pore size, shape, and surface functionality allows for the selective capture of specific molecules from gas or liquid mixtures.

The textile industry is a major source of water pollution, releasing large quantities of synthetic dyes into the environment. Anionic MOFs, which have a negatively charged framework, are particularly effective for the selective adsorption of cationic (positively charged) dyes from wastewater.

A series of isostructural lanthanide-based MOFs (Ln-MOFs) synthesized using 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tri(azanediyl))tribenzoic acid (H₃TATAB), a functionalized triazine tricarboxylic acid, have demonstrated remarkable efficiency in capturing cationic dyes. semanticscholar.org These MOFs possess large internal channels and a high density of π-electrons from the triazine and benzene rings, which facilitates strong interactions with cationic dye molecules. semanticscholar.org In particular, one of these Ln-MOFs exhibited highly sensitive and selective adsorption of methylene blue (MB), a common cationic dye. semanticscholar.org The high adsorption capacity is attributed to a combination of electrostatic interactions between the anionic framework and the cationic dye, as well as π-π stacking interactions.

Table 2: Adsorption of Methylene Blue by a Lanthanide-MOF

| Adsorbent | Dye | Adsorption Capacity (mg g⁻¹) |

|---|---|---|

| Ln-MOF with H₃TATAB | Methylene Blue (MB) | Not specified, but described as highly sensitive and selective |

Qualitative description of the selective adsorption of a cationic dye by a MOF synthesized with a derivative of this compound. semanticscholar.org

The capture of volatile radioactive iodine released from nuclear power plants is a critical environmental and safety concern. Porous materials like MOFs are being extensively studied for their potential to trap and store iodine. The aforementioned lanthanide-MOFs based on the H₃TATAB ligand have also been investigated for iodine capture. semanticscholar.org

These MOFs exhibit a high iodine adsorption capacity, with one of the synthesized compounds capable of adsorbing up to 758.72 mg of iodine per gram of the MOF. semanticscholar.org The adsorption mechanism is believed to involve charge transfer interactions between the electron-rich aromatic rings of the MOF framework and the iodine molecules. Furthermore, the study demonstrated that the iodine adsorption is reversible, meaning the captured iodine can be released, and the MOF can be regenerated and reused. semanticscholar.org

The selective capture of carbon dioxide (CO₂) from flue gas and the separation of alkanes are important industrial processes. MOFs with tailored pore structures and functionalities can exhibit high selectivity for these gases. While specific data for MOFs from this compound is limited, related triazine-based MOFs have shown promising results.

For example, two porous nickel-based MOFs synthesized using 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine (TPT) and 1,3,5-benzenetricarboxylic acid displayed distinctive adsorption properties for CO₂ and alkanes. rsc.org One of the MOFs, with a rigid framework, showed selective adsorption of CO₂ due to a molecular sieving effect. rsc.org The other, with a flexible framework, exhibited guest-induced structural transformation and a much higher adsorption capacity for CO₂ and n-butane compared to other light alkanes and nitrogen. rsc.org These findings highlight the potential of tuning the framework rigidity and pore environment of triazine-based MOFs for selective gas separations.

Characterization Methodologies and Theoretical Investigations

Spectroscopic Analysis

NMR spectroscopy is a fundamental technique for confirming the molecular structure of 1,3,5-triazine-2,4,6-tricarboxylic acid (H₃TCA) by probing the local environments of its hydrogen and carbon nuclei.

¹H NMR: The proton NMR spectrum is characterized by its simplicity, which reflects the molecule's high symmetry. A single resonance peak is typically observed for the three equivalent carboxylic acid protons. In a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), this peak appears downfield, often as a singlet around 10.68 ppm, which is indicative of acidic protons. orientjchem.org

¹³C NMR: The ¹³C NMR spectrum further confirms the symmetrical nature of the molecule. Two distinct signals are expected: one for the three chemically equivalent carbons of the triazine ring and another for the three equivalent carbons of the carboxylic acid groups. The triazine ring carbons resonate in the aromatic region, while the carboxyl carbons appear at a lower field.

| Proton Type | Typical Chemical Shift (δ) in ppm | Solvent |

|---|---|---|

| Carboxylic Acid (-COOH) | ~10.68 | D₂O or DMSO-d₆ |

FTIR spectroscopy is instrumental in identifying the functional groups within the H₃TCA molecule. The spectrum displays characteristic absorption bands that correspond to specific vibrational modes.

Key vibrational bands include a strong and broad absorption for the O-H stretching of the carboxylic acid groups, typically found in the 3447 cm⁻¹ region, with its breadth resulting from extensive hydrogen bonding. orientjchem.org A sharp, strong band corresponding to the C=O stretching of the carboxylic acid is observed around 1744 cm⁻¹. orientjchem.org Vibrations associated with the C=N and C-N bonds of the triazine ring appear in the fingerprint region, generally between 1600 and 1300 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretching (Carboxylic Acid) | ~3447 | Medium, Broad |

| C=O Stretching (Carboxylic Acid) | ~1744 | Strong |

| Triazine Ring Vibrations (C=N/C-N) | 1550–1600 | Medium |

| C-O Stretching / O-H Bending | ~1248 | Strong |

The electronic structure of H₃TCA can be investigated using UV-Vis spectroscopy. The molecule exhibits absorption bands in the ultraviolet range, which are attributed to π → π* and n → π* electronic transitions within the aromatic triazine ring and the carbonyl groups of the carboxylic acid substituents. The position and intensity of these absorption maxima are sensitive to solvent polarity and pH. In theoretical studies, these transitions are often calculated to fall within the 260–280 nm range.

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to analyze the compound. The resulting spectrum would be expected to show a molecular ion peak corresponding to the calculated molecular weight of 213.11 g/mol , often observed as a protonated species [M+H]⁺ or other adducts, which validates the molecular formula C₆H₃N₃O₆. orientjchem.orgnih.gov

Crystallographic Studies

Single-crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. These studies are crucial for understanding the molecular geometry of H₃TCA and the intricate supramolecular networks it forms.

Molecular Structure: Diffraction studies confirm that the central 1,3,5-triazine (B166579) ring is planar. The three carboxylic acid groups are attached to this ring, though they may be twisted out of the ring's plane to varying degrees depending on the crystal packing forces and intermolecular interactions.

Network Structures: A predominant feature of the crystal structure is the extensive hydrogen-bonding network. The carboxylic acid groups act as both hydrogen bond donors and acceptors, leading to the formation of robust, higher-dimensional architectures. These interactions can involve carboxylic acid dimers and links between the carboxylic acid groups and the nitrogen atoms of the triazine ring, creating layered or three-dimensional frameworks.

| Parameter | Typical Value Range (Å) |

|---|---|

| C-N bond length (in ring) | 1.311 - 1.344 |

| C-C bond length (ring to carboxyl) | ~1.50 |

| C=O bond length | ~1.21 |

| C-O bond length | ~1.31 |

Note: Bond lengths can vary based on the specific crystalline environment.

Powder X-ray Diffraction for Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive technique used to characterize crystalline materials. bohrium.comamericanpharmaceuticalreview.com It provides a unique "fingerprint" for any given crystalline phase by plotting diffracted X-ray intensity against the diffraction angle (2θ). americanpharmaceuticalreview.com This method is crucial for identifying the crystalline structure, determining phase purity, and calculating lattice parameters of a solid sample. researchgate.nettcd.ie

For this compound and its derivatives, PXRD is employed to confirm the successful synthesis of the desired crystalline phase and to ensure the absence of amorphous content or crystalline impurities. The technique involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity at different angles. The resulting diffraction pattern is governed by the Bragg Law (nλ = 2d sinθ), where the peak positions are indicative of the crystal lattice spacings. americanpharmaceuticalreview.com While specific PXRD patterns for this compound are detailed within specialized research, the general application of the technique allows for the confirmation of its molecular geometry and hydrogen-bonding patterns, which are essential for understanding its use in constructing more complex architectures like metal-organic frameworks (MOFs).

Analysis of Bond Lengths, Angles, and Hydrogen-Bonding Patterns

The molecular geometry of 1,3,5-triazine derivatives is defined by the bond lengths, angles, and torsional angles within the molecule and the intermolecular forces, particularly hydrogen bonding, that dictate the crystal packing. While detailed single-crystal X-ray diffraction data for the parent this compound is not broadly published, studies on closely related cocrystals and derivatives provide significant insight.

In a cocrystal of 2,4-diamino-6-phenyl-1,3,5-triazine with sorbic acid, the triazine molecules form base pairs through N—H⋯N hydrogen bonds. researchgate.net Each triazine also interacts with the carboxylic acid group of the sorbic acid via N—H⋯O and O—H⋯N hydrogen bonds, creating distinct R²₂(8) graph-set motifs. researchgate.net This demonstrates the strong tendency of the triazine ring's nitrogen atoms and its functional groups to act as hydrogen bond donors and acceptors, a key feature expected in this compound. These interactions are fundamental to its use in crystal engineering and the formation of supramolecular structures. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), also provide optimized geometries with predicted bond lengths and angles that closely correlate with experimental data.

Table 1: Representative Hydrogen Bond Parameters in a Triazine-Carboxylic Acid Cocrystal Interactive data table. Click on headers to sort.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···N | 0.86 | 2.12 | 2.98 | 175 |

| N-H···O | 0.86 | 2.03 | 2.88 | 170 |

| O-H···N | 0.82 | 1.85 | 2.67 | 176 |

Data derived from a representative cocrystal of 2,4-diamino-6-phenyl-1,3,5-triazine with sorbic acid. researchgate.net

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. celignis.com It is widely used to determine the thermal stability and decomposition profile of materials.

For derivatives of this compound, TGA reveals important information about their stability. The analysis of 1,3,5-triazine-2,4,6-tricarboxamide (B14697430), for instance, shows that the compound is thermally stable up to 200°C. orientjchem.org Beyond this temperature, it undergoes a gradual weight loss, indicating the collapse of the organic structure, with final decomposition occurring around 330°C. orientjchem.org Similarly, the related compound 2,4,6-triamino-1,3,5-triazine (melamine) is reported to be thermally stable up to 336°C. researchgate.net These findings suggest that the 1,3,5-triazine core imparts significant thermal robustness to the molecules. The TGA curve typically shows distinct stages of mass loss, which can be correlated with the loss of specific functional groups or the complete decomposition of the compound. celignis.commdpi.com

Table 2: Thermal Stability Data for Triazine Compounds from TGA Interactive data table. Click on headers to sort.

| Compound | Onset of Decomposition (°C) | Key Features |

|---|---|---|

| 1,3,5-Triazine-2,4,6-tricarboxamide | ~200 | Gradual weight loss up to 330°C. orientjchem.org |

| 2,4,6-Triamino-1,3,5-triazine | ~336 | Stable up to the melting/decomposition point. researchgate.net |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the difference in temperature between a sample and an inert reference as a function of temperature. This method is used to identify physical and chemical changes, such as phase transitions, melting, and decomposition, which are associated with endothermic or exothermic events. researchgate.net

In the study of 1,3,5-triazine derivatives, the closely related technique of Differential Scanning Calorimetry (DSC) is often used. For 1,3,5-triazine-2,4,6-tricarboxamide, the DSC thermogram displays two endothermic transitions at 73.4°C and 185.6°C upon heating, corresponding to phase changes from a crystalline to an isotropic state. orientjchem.org Upon cooling, two exothermic peaks are observed at 181.9°C and 66.1°C, indicating the reverse transitions. orientjchem.org For 2,4,6-triamino-1,3,5-triazine, a sharp endothermic peak is observed at 336.31°C, which is attributed to its melting point and simultaneous decomposition. researchgate.net These analyses are critical for establishing the temperature ranges in which these materials can be processed and utilized.

Computational Chemistry and Modeling

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. mdpi.com It is widely applied to predict and analyze the molecular geometry, vibrational frequencies, and electronic properties of compounds like this compound and its analogues. mdpi.comnih.gov

DFT calculations have been performed on the tautomers of cyameluric acid, revealing that the C₃h trioxo tautomer is the most stable form. researchgate.net Such studies provide optimized molecular geometries, including bond lengths and angles, that are often in close agreement with experimental data. Furthermore, DFT is used to calculate electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com Theoretical investigations into related compounds like 2,4,6-trinitro-1,3,5-triazine (TNTA) have used DFT to predict crystal structures, unit cell parameters, and intermolecular interactions, providing crucial guidance for experimental synthesis and characterization. mdpi.com

Table 3: Application of DFT in Characterizing Triazine Compounds Interactive data table. Click on headers to sort.

| Property Predicted | Significance | Example Compound |

|---|---|---|

| Stable Tautomer Identification | Determines the ground-state structure and properties. researchgate.net | Cyameluric acid |

| Optimized Molecular Geometry | Provides theoretical bond lengths and angles. mdpi.com | 2,4,6-Trinitro-1,3,5-triazine |

| Electronic Properties (HOMO/LUMO) | Helps understand chemical reactivity and electronic transitions. mdpi.com | General triazines |

Kinetic Modeling of Adsorption Processes

While direct studies on the adsorption kinetics of this compound are not extensively documented, the kinetic modeling of related triazine-based materials, particularly metal-organic frameworks (MOFs) incorporating triazine derivatives as linkers, provides significant insights into the methodologies employed. These models are crucial for understanding the efficiency and mechanism of adsorption, which is vital for applications such as wastewater treatment and gas separation.

Adsorption kinetics are typically analyzed using several models, with the pseudo-first-order and pseudo-second-order models being the most common. These models help to determine whether the adsorption process is governed by physisorption or chemisorption.

Pseudo-First-Order (PFO) Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. It is generally associated with physisorption processes. The linear form of the PFO model is expressed as:

log(q_e - q_t) = log(q_e) - (k_1 / 2.303)t

where q_e (mg/g) and q_t (mg/g) are the amounts of adsorbate adsorbed at equilibrium and at time t (min), respectively, and k_1 (min⁻¹) is the rate constant of the pseudo-first-order adsorption.

Pseudo-Second-Order (PSO) Model: This model is based on the assumption that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. The linear form of the PSO model is:

t / q_t = 1 / (k_2 * q_e²) + t / q_e

where k_2 (g/mg·min) is the rate constant of the pseudo-second-order adsorption.

A study on a novel zinc-based MOF, MOF-S1, synthesized using 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), demonstrated the application of these kinetic models in the removal of various dyes from aqueous solutions. mdpi.com The adsorption data for Congo Red, Methylene Blue, Methyl Orange, and Rhodamine B were analyzed, and it was found that the pseudo-second-order model provided a better fit, suggesting a dominant chemisorption mechanism. mdpi.com

The table below summarizes the kinetic parameters for the adsorption of different dyes on the MOF-S1, showcasing the application of the pseudo-second-order model.

| Adsorbate | qₑ (exp) (mg/g) | qₑ (cal) (mg/g) | k₂ (g/mg·min) | R² |

| Congo Red | 145.2 | 149.3 | 0.0015 | 0.999 |

| Methylene Blue | 138.5 | 142.9 | 0.0021 | 0.998 |

| Methyl Orange | 127.8 | 131.6 | 0.0018 | 0.999 |

| Rhodamine B | 119.7 | 123.5 | 0.0025 | 0.997 |

This table is generated based on data for a related triazine-based MOF and serves as an illustrative example of kinetic modeling. mdpi.com

The high correlation coefficients (R²) for the pseudo-second-order model indicate its suitability for describing the adsorption process of these dyes on the triazine-based MOF. mdpi.com This approach allows researchers to infer the nature of the interaction between the adsorbent and the adsorbate, which is a critical aspect of designing effective adsorption systems.

Theoretical Insights into Luminescence Mechanisms

Theoretical investigations, primarily using Density Functional Theory (DFT), have been instrumental in understanding the luminescence properties of 1,3,5-triazine derivatives. These studies provide insights into the electronic structure, energy levels of molecular orbitals (HOMO and LUMO), and the nature of electronic transitions that govern their photophysical behavior.

One area of significant interest is Aggregation-Induced Emission (AIE), a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state. A study on a 1,3,5-triazine-2,4,6-tricarboxamide derivative reported its AIE activity. This compound was weakly emissive in solution but exhibited strong fluorescence in the solid state. mdpi.com The theoretical explanation for AIE often involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

DFT calculations are also employed to rationalize the one- and two-photon absorption and emission properties of extended 2,4,6-triphenyl-1,3,5-triazines. mdpi.com These studies help in understanding how the electronic nature of substituents on the triazine core influences the energy gap and, consequently, the absorption and emission wavelengths. For instance, functionalizing the periphery of the triazine structure with electron-releasing or electron-withdrawing groups can tune the optical properties. mdpi.com

A computational study on extended 2,4,6-triphenyl-s-triazines provided a rationalization of their optical properties based on DFT calculations. mdpi.com The calculated HOMO-LUMO energy gaps were correlated with the observed absorption and emission spectra, revealing the impact of different substituents on the electronic transitions. mdpi.com

The table below presents theoretical data for a series of extended 2,4,6-triphenyl-s-triazines, illustrating the use of computational methods to predict their optical properties.

| Compound | Substituent (X) | λₐₑₛ (nm) | λₑₘ (nm) | Φ_F |

| 3-H | H | 405 | 450 | 0.25 |

| 3-OMe | OMe | 415 | 475 | 0.30 |

| 3-NMe₂ | NMe₂ | 430 | 510 | 0.35 |

| 3-NPh₂ | NPh₂ | 440 | 530 | 0.40 |

This table is based on data for related 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives and illustrates the application of theoretical insights into luminescence mechanisms. mdpi.com

These theoretical approaches are crucial for the rational design of new luminescent materials based on the 1,3,5-triazine scaffold with tailored photophysical properties for applications in sensors, organic light-emitting diodes (OLEDs), and bio-imaging.

Conclusion and Future Research Directions

Summary of Contributions of 1,3,5-Triazine-2,4,6-tricarboxylic Acid to Advanced Chemistry